N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan and thiophene are aromatic heterocycles, with furan containing an oxygen atom and thiophene containing a sulfur atom . Carboxamide is a functional group that consists of a carbonyl (C=O) and amine (N-H). These components are often found in biologically active compounds .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including condensation reactions like Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The synthesis of specific compounds like “N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide” would likely involve multiple steps and specific reagents .Molecular Structure Analysis
The molecular structure of this compound would include aromatic rings from the furan and thiophene, connected by an ethyl chain, and a carboxamide group attached to an oxane ring . The exact structure would need to be confirmed through techniques like NMR or X-ray crystallography.Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its exact structure. Generally, aromatic compounds like furan and thiophene can undergo electrophilic aromatic substitution . The carboxamide group might be involved in reactions like hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. Generally, compounds with aromatic rings and polar functional groups like carboxamide might have higher boiling points due to increased intermolecular forces .Scientific Research Applications
Photocatalysis and Synthesis of Polyheterocyclic Compounds
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide is involved in photocatalysis, particularly in the photoinduced direct oxidative annulation of related compounds. This process is significant in synthesizing polyheterocyclic compounds like 1-(5-hydroxynaphtho[2,1-b]furan-4-yl)ethanones, which demonstrate phenomena like excited-state intramolecular proton transfer (ESIPT) (Zhang et al., 2017).
Heterocyclic Chemistry
The compound plays a role in the synthesis and reactivity of heterocyclic structures, such as 2-(furan-2-yl)benzo[e][1,3]benzothiazole. Such structures are synthesized through coupling reactions and treated under specific conditions to obtain desired derivatives, which are key in developing various chemical entities (Aleksandrov & El’chaninov, 2017).
Dye-Sensitized Solar Cells
In the field of renewable energy, derivatives of this compound have been utilized in dye-sensitized solar cells. Studies show that certain derivatives, particularly those with furan as a conjugated linker, significantly improve solar energy-to-electricity conversion efficiency, demonstrating the potential of these compounds in solar energy applications (Kim et al., 2011).
Synthesis of Fused Heterocycles
This compound contributes to the synthesis of thio- and furan-fused heterocycles, leading to novel classes of compounds. These syntheses involve intramolecular cyclization and other complex reactions, important for creating structurally diverse heterocyclic compounds (Ergun et al., 2014).
Antibacterial Research
Research on N-(4-bromophenyl)furan-2-carboxamide, a related compound, demonstrates its potential antibacterial activities against drug-resistant bacteria, highlighting its significance in medical research and drug development (Siddiqa et al., 2022).
Antiviral Properties
Further research includes the study of furan-carboxamide derivatives as inhibitors of influenza A H5N1 virus, indicating the potential of these compounds in developing new antiviral therapies (Yongshi et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c18-16(12-3-7-19-8-4-12)17-10-14(13-5-9-21-11-13)15-2-1-6-20-15/h1-2,5-6,9,11-12,14H,3-4,7-8,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCIVUYZSUXTLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCC(C2=CSC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.